molecular formula C11H12ClNO4 B11720259 Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate

Cat. No.: B11720259
M. Wt: 257.67 g/mol
InChI Key: RQZRNRMOYBTYDY-UHFFFAOYSA-N
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Description

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate is a chemical compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol. It is commonly used as a research chemical and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate typically involves the esterification of 3-(5-Chloro-2-nitrophenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: 3-(5-Amino-2-nitrophenyl)propanoate.

    Reduction: 3-(5-Chloro-2-nitrophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations that lead to the formation of active metabolites, which can then interact with enzymes, receptors, or other biomolecules to exert its effects .

Comparison with Similar Compounds

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate can be compared with other similar compounds such as:

    Ethyl 3-(5-Bromo-2-nitrophenyl)propanoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 3-(5-Fluoro-2-nitrophenyl)propanoate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 3-(5-Iodo-2-nitrophenyl)propanoate: Similar structure but with an iodine atom instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the presence of different halogen atoms.

Biological Activity

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-nitrophenol with ethyl acrylate in the presence of a suitable catalyst. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antibacterial activity. For instance, studies have shown that derivatives with similar functional groups can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds often falls within the range of 10-50 µg/mL, demonstrating their potential as antimicrobial agents .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The compound's efficacy was assessed using various assays, including MTT assays to measure cell viability and flow cytometry for apoptosis detection. Results indicated a dose-dependent response, with IC50 values ranging from 20 to 50 µM depending on the cancer cell line tested .

Case Study 1: Antibacterial Evaluation

In a study focusing on the antibacterial properties of nitrophenyl derivatives, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, particularly against Bacillus subtilis and Salmonella Enteritidis, suggesting its utility in developing new antibacterial agents .

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Escherichia coli2550
Staphylococcus aureus3060
Bacillus subtilis1530
Salmonella Enteritidis2040

Case Study 2: Anticancer Activity Assessment

In vitro studies on various cancer cell lines revealed that this compound could effectively reduce cell proliferation. A notable study reported an IC50 of approximately 35 µM against human breast cancer cells (MCF-7), indicating its potential as a chemotherapeutic agent.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-73545
HeLa4050
A5493040

The proposed mechanism by which this compound exerts its biological effects includes:

  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, leading to cellular damage.
  • DNA Damage : It has been suggested that the nitro group in the structure could participate in redox reactions, resulting in DNA strand breaks.
  • Apoptotic Pathways Activation : Studies indicate that treatment with this compound activates caspase pathways, promoting apoptosis in affected cells .

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

ethyl 3-(5-chloro-2-nitrophenyl)propanoate

InChI

InChI=1S/C11H12ClNO4/c1-2-17-11(14)6-3-8-7-9(12)4-5-10(8)13(15)16/h4-5,7H,2-3,6H2,1H3

InChI Key

RQZRNRMOYBTYDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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